Benzenepropanol (CAS 122-97-4), also known as 3-phenyl-1-propanol, is a fully saturated primary aromatic alcohol characterized by a three-carbon aliphatic chain linking the phenyl ring to the hydroxyl group. As a high-purity, moderately viscous liquid with a boiling point of approximately 236 °C, it serves as a critical building block in both pharmaceutical manufacturing and fragrance formulation . Unlike its unsaturated or shorter-chain analogs, benzenepropanol provides absolute stability under catalytic hydrogenation conditions, making it an ideal precursor for complex multi-step syntheses [1]. Its specific chain length and thermal properties dictate its procurement value, functioning as the direct starting material for active pharmaceutical ingredients (APIs) like dapoxetine and acting as a low-volatility fixative in industrial perfumery [2].
Substituting benzenepropanol with closely related analogs fundamentally compromises process predictability and product performance. If a buyer substitutes cinnamyl alcohol (the unsaturated analog), the allylic double bond introduces severe instability during downstream reduction or oxidation steps, often leading to complex mixtures of hydrocinnamaldehyde and undesired hydrogenolysis byproducts [1]. Conversely, substituting with 2-phenylethanol (a shorter-chain homolog) alters the steric profile, completely invalidating its use as a precursor for APIs that require a precise three-carbon linker [2]. Furthermore, in formulation contexts, the lower boiling point of 2-phenylethanol (~219 °C vs. ~236 °C for benzenepropanol) drastically increases volatility, destroying the required fixative tenacity in long-lasting fragrance bases[3].
In the synthesis of the API dapoxetine, the choice of starting material dictates the complexity and yield of the entire process. Utilizing benzenepropanol as the direct starting material enables a highly efficient 5-step enantioselective sequence that yields (S)-(+)-dapoxetine with a >33% overall yield and >91% enantiomeric excess [1]. Attempting to use cinnamyl-based precursors requires highly selective, thermodynamically challenging hydrogenation steps that typically suffer from over-reduction, capping intermediate yields at roughly 67% due to the formation of deep hydrogenation byproducts [2].
| Evidence Dimension | Overall synthesis efficiency / Intermediate yield |
| Target Compound Data | Benzenepropanol (>33% overall 5-step yield for (S)-dapoxetine) |
| Comparator Or Baseline | Cinnamyl precursors (Prone to ~67% over-reduction mixtures during selective hydrogenation) |
| Quantified Difference | Eliminates the selective hydrogenation bottleneck, preserving >33% overall API yield |
| Conditions | Enantioselective C-H amination vs. catalytic hydrogenation |
Procuring the fully saturated benzenepropanol eliminates the need for thermodynamically difficult selective reductions, significantly increasing the overall yield of high-value APIs.
When subjected to catalytic hydrogenation or strong reducing environments, the structural differences between aromatic alcohols become critical. Benzenepropanol is fully saturated and exhibits 100% stability against C=C reduction under standard catalytic conditions [1]. In stark contrast, its unsaturated comparator, cinnamyl alcohol, is highly reactive; under typical Pd or Pt catalysis, it rapidly undergoes deep hydrogenation to form benzenepropanol or hydrogenolysis to trans-beta-methylstyrene, often dropping to <10% selectivity for the intact alcohol within hours [2].
| Evidence Dimension | Stability under hydrogenation conditions |
| Target Compound Data | Benzenepropanol (100% stable, no C=C bonds to reduce) |
| Comparator Or Baseline | Cinnamyl alcohol (Highly unstable, rapidly reduces to benzenepropanol or trans-beta-methylstyrene) |
| Quantified Difference | 100% retention of molecular integrity vs. rapid degradation/conversion |
| Conditions | Pd/Pt catalyzed hydrogenation environments |
Buyers must select benzenepropanol for multi-step syntheses involving reducing agents to prevent catastrophic yield losses associated with allylic double-bond reduction.
For industrial formulation, the volatility of an aromatic alcohol dictates its utility as a base note or fixative. Benzenepropanol possesses a boiling point of 235-236 °C, granting it low vapor pressure and excellent tenacity [1]. Its most common shorter-chain substitute, 2-phenylethanol, boils at approximately 219 °C [1]. This ~16 °C difference fundamentally alters the evaporation kinetics; benzenepropanol remains in the formulation matrix significantly longer, functioning as a true fixative rather than a volatile top or middle note.
| Evidence Dimension | Boiling point and thermal volatility |
| Target Compound Data | Benzenepropanol (bp ~235-236 °C) |
| Comparator Or Baseline | 2-Phenylethanol (bp ~219 °C) |
| Quantified Difference | ~16 °C higher boiling point for benzenepropanol |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Formulators should procure benzenepropanol over 2-phenylethanol when long-lasting base note tenacity and low volatility are required in the final product.
Benzenepropanol is the optimal, procurement-ready precursor for synthesizing dapoxetine and related central nervous system agents. Its pre-formed, fully saturated three-carbon chain allows chemists to bypass thermodynamically unfavorable selective hydrogenation steps, directly feeding into high-yield enantioselective amination workflows [1].
In synthetic routes requiring strong reducing agents or catalytic hydrogenation, benzenepropanol serves as a stable building block. Unlike cinnamyl alcohol, which degrades or over-reduces, benzenepropanol maintains its structural integrity, ensuring predictable downstream reactivity [2].
Due to its elevated boiling point (~236 °C) relative to shorter-chain analogs like 2-phenylethanol, benzenepropanol is highly recommended as a fixative in perfumery. It provides a stable, long-lasting balsamic and floral base note that anchors more volatile fragrance components [3].
Irritant